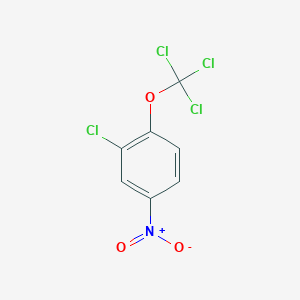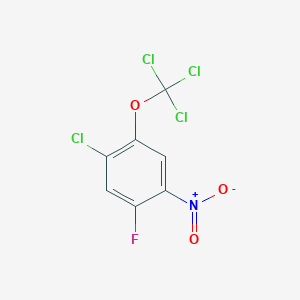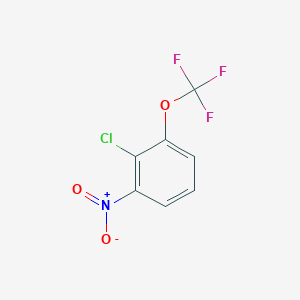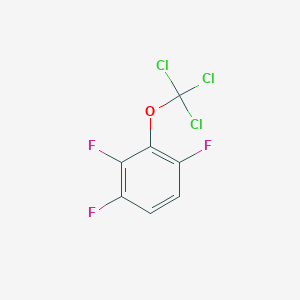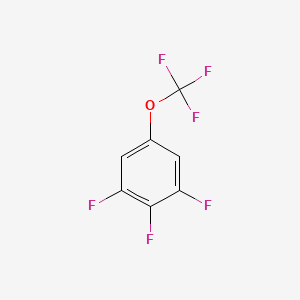![molecular formula C11H12ClN3O B1404650 1-{1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol CAS No. 1443291-22-2](/img/structure/B1404650.png)
1-{1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol
Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps. A common intermediate, 1-[(4-chlorophenyl)(phenyl)methyl]-piperazine , is prepared from (4-chlorophenyl)(phenyl)methanone in three steps with excellent yields. The reactions proceed smoothly, resulting in the isolation of the desired product .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Crystal Structure Analysis
- The compound has been utilized in the synthesis of various derivatives with specific crystal structures. For example, similar compounds have been synthesized and characterized using NMR, IR, MS spectra, and X-ray diffraction crystallography, highlighting its utility in studying molecular conformation and packing interactions (Dong & Huo, 2009).
Antifungal and Antimicrobial Applications
- Derivatives of this compound have shown promising antifungal and antimicrobial activities. For instance, certain triazole derivatives have been evaluated for their in vitro antifungal activity against various Candida strains, indicating potential applications in developing new antimicrobial agents (Lima-Neto et al., 2012).
Potential in Antiviral Research
- The compound's derivatives have also been explored for antiviral applications, particularly in the context of COVID-19. For example, certain 1,2,3-triazole hybrids have been synthesized and evaluated for their potential inhibitory activity against the COVID-19 main protease, suggesting a role in developing new antiviral drugs (Rashdan et al., 2021).
Applications in Corrosion Inhibition
- Photo-cross-linkable polymers derived from this compound have been synthesized and evaluated as corrosion inhibitors for mild steel in hydrochloric acid medium. This highlights its potential application in materials science, particularly in the context of preventing metal corrosion (Baskar et al., 2014).
Enzyme Inhibition Studies
- Some novel heterocyclic compounds derived from similar triazole-based structures have been synthesized and investigated for their enzyme inhibition properties, such as lipase and α-glucosidase inhibition. This demonstrates its potential use in biochemical and pharmacological research related to enzyme activity (Bekircan et al., 2015).
properties
IUPAC Name |
1-[1-[(4-chlorophenyl)methyl]triazol-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c1-8(16)11-7-15(14-13-11)6-9-2-4-10(12)5-3-9/h2-5,7-8,16H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWXFSDBNAYILL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=N1)CC2=CC=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B1404567.png)
![{2-[(3-Pyridinyl)-dimethyl-silanyl]-phenyl}-methanol](/img/structure/B1404568.png)
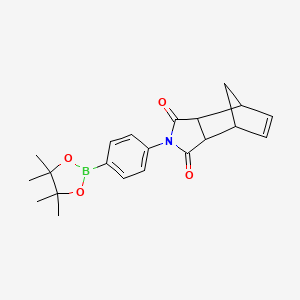
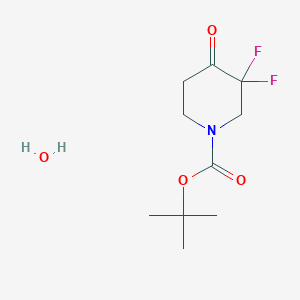
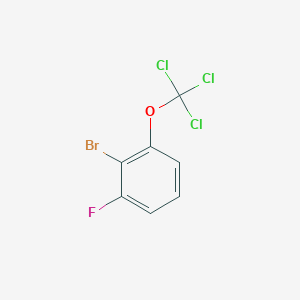
![1,3-Dichloro-2-[chloro(difluoro)-methoxy]-5-fluoro-benzene](/img/structure/B1404574.png)
